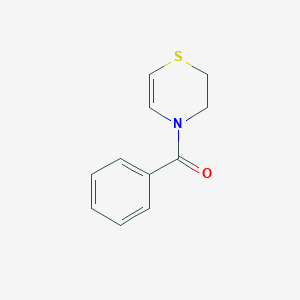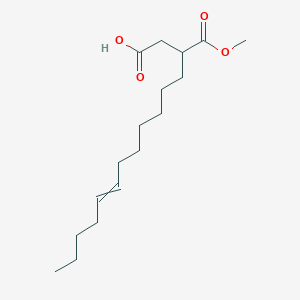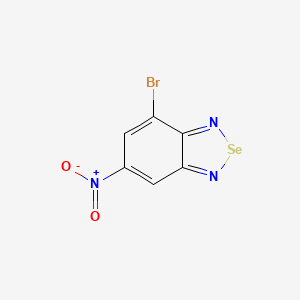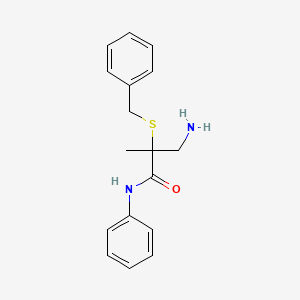![molecular formula C22H20N2O2 B14508230 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide CAS No. 63524-39-0](/img/structure/B14508230.png)
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenoxyphenyl group, a benzene ring, and a carboximidamide group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with a suitable reagent to form the intermediate compound, which is then subjected to further reactions to introduce the carboximidamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide include:
- 3-Oxo-3-(4-phenoxyphenyl)propionic acid methyl ester
- 3-Oxo-3-(4-phenoxyphenyl)propylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63524-39-0 |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[3-oxo-3-(4-phenoxyphenyl)propyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H20N2O2/c23-22(24)18-9-6-16(7-10-18)8-15-21(25)17-11-13-20(14-12-17)26-19-4-2-1-3-5-19/h1-7,9-14H,8,15H2,(H3,23,24) |
Clé InChI |
RLWFYOWJFTUHRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)


![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)

silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)



